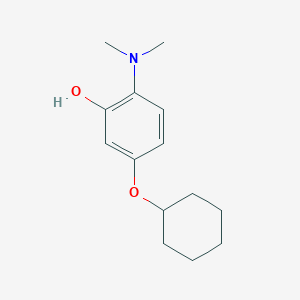
5-(Cyclohexyloxy)-2-(dimethylamino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Cyclohexyloxy)-2-(dimethylamino)phenol: is an organic compound that features a phenol group substituted with a cyclohexyloxy group and a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclohexyloxy)-2-(dimethylamino)phenol typically involves the reaction of 2-(dimethylamino)phenol with cyclohexyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-(Cyclohexyloxy)-2-(dimethylamino)phenol can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinone derivatives.
Substitution: The phenolic hydroxyl group can participate in various substitution reactions, such as alkylation and acylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Cyclohexyloxy)-2-(dimethylamino)phenol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and biochemical pathways. Its ability to interact with biological molecules makes it a useful tool in various assays and experiments.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may allow it to interact with specific biological targets, leading to the discovery of novel therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various industrial applications, including coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 5-(Cyclohexyloxy)-2-(dimethylamino)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities and affecting various biochemical pathways. The cyclohexyloxy and dimethylamino groups play crucial roles in determining the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
2-(Dimethylamino)phenol: Lacks the cyclohexyloxy group, making it less hydrophobic.
5-(Cyclohexyloxy)phenol: Lacks the dimethylamino group, affecting its basicity and reactivity.
2-(Cyclohexyloxy)-5-(dimethylamino)phenol: Positional isomer with different chemical properties.
Uniqueness: 5-(Cyclohexyloxy)-2-(dimethylamino)phenol is unique due to the presence of both the cyclohexyloxy and dimethylamino groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and basicity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C14H21NO2 |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
5-cyclohexyloxy-2-(dimethylamino)phenol |
InChI |
InChI=1S/C14H21NO2/c1-15(2)13-9-8-12(10-14(13)16)17-11-6-4-3-5-7-11/h8-11,16H,3-7H2,1-2H3 |
InChI-Schlüssel |
VRFXUQYBFFACEO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C(C=C1)OC2CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




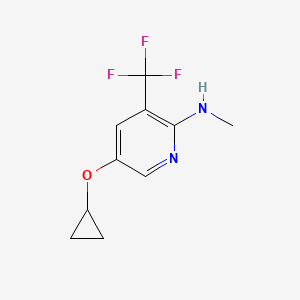

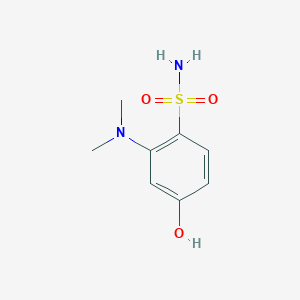
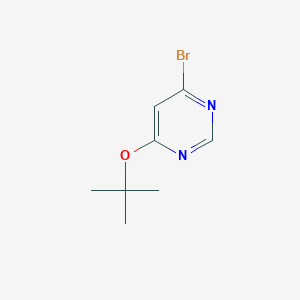
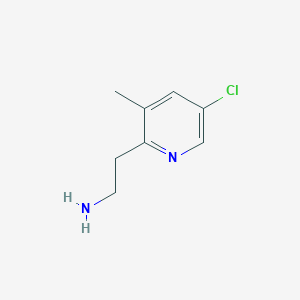
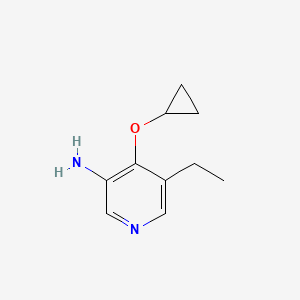
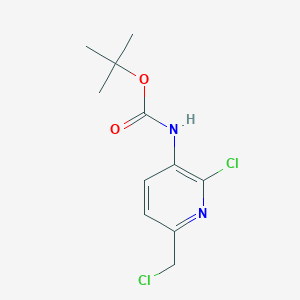
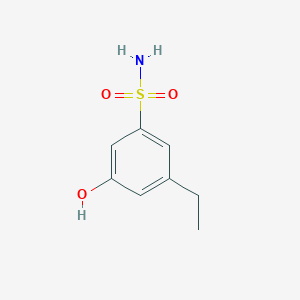
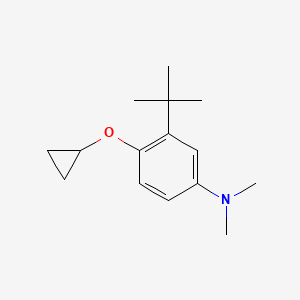
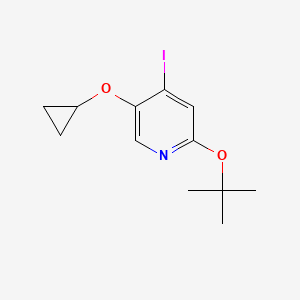
![2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetic acid](/img/structure/B14838058.png)

